molecular formula C12H13NO4 B1275192 4-(4-Morpholinylcarbonyl)benzoic acid CAS No. 160816-43-3

4-(4-Morpholinylcarbonyl)benzoic acid

Cat. No. B1275192
M. Wt: 235.24 g/mol
InChI Key: BFTPXPCTGHARJF-UHFFFAOYSA-N
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Description

The compound 4-(4-Morpholinylcarbonyl)benzoic acid is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related morpholine derivatives and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 4-(4-Morpholinylcarbonyl)benzoic acid.

Synthesis Analysis

The synthesis of morpholine derivatives can involve various chemical reactions. For instance, the Mitsunobu reaction, as described in one study, uses 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, which could potentially be adapted for the synthesis of 4-(4-Morpholinylcarbonyl)benzoic acid . Additionally, the Willgerodt-Kindler reaction has been shown to produce unexpected morpholine derivatives, indicating that the synthesis of such compounds can sometimes yield surprising products .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often confirmed using techniques such as IR, 1H NMR spectra, and X-ray diffraction analysis . These techniques could be applied to determine the structure of 4-(4-Morpholinylcarbonyl)benzoic acid. Furthermore, the crystal structure of related compounds has been determined, which can provide insights into the potential molecular geometry of 4-(4-Morpholinylcarbonyl)benzoic acid .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. Electrochemical synthesis has been employed to produce 4-morpholino-2-(arylsulfonyl)benzenamines, indicating that electrochemical methods could be relevant for modifying the morpholine moiety in 4-(4-Morpholinylcarbonyl)benzoic acid . Additionally, acid-catalyzed oligomerization has been observed with morpholine derivatives, suggesting that 4-(4-Morpholinylcarbonyl)benzoic acid may also undergo similar reactions under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents and the nature of the compound. For example, the physicochemical properties, cytotoxicity, and biodegradability of 4-benzyl-4-methylmorpholinium salts have been studied, providing a basis for understanding how different functional groups can affect the properties of morpholine-based compounds . These findings could be extrapolated to predict the properties of 4-(4-Morpholinylcarbonyl)benzoic acid, such as solubility, toxicity, and environmental impact.

Scientific Research Applications

Hydrogen-Bonded Polymeric Structures

4-(4-Morpholinylcarbonyl)benzoic acid, as part of the morpholinium cation group, is used in the formation of hydrogen-bonded polymeric structures. Smith and Lynch (2016) explored how morpholinium salts interact with various benzoic acids to form structures with different hydrogen-bonding patterns. This research highlights the utility of morpholinium in the development of unique secondary structures in crystal engineering (Smith & Lynch, 2016).

Synthesis and Physicochemical Properties

Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, exploring their physicochemical properties, cytotoxicity, and biodegradability. These salts, including morpholinium variants, demonstrated moderate to low toxicity and potential as biomass solvents, indicating their relevance in green chemistry and material science applications (Pernak et al., 2011).

Radiolabelling Applications

Tsopelas (1999) discussed the radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with radioisotopes, illustrating the use of morpholinium compounds in nuclear medicine for diagnostic imaging (Tsopelas, 1999).

Electrochemical Synthesis

The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, studied by Nematollahi and Esmaili (2010), shows the applicability of morpholinium compounds in electrochemical processes, particularly in green chemistry for synthesizing compounds of biological significance (Nematollahi & Esmaili, 2010).

Anticorrosive Applications

Morpholinium-based compounds, such as those related to 4-(4-Morpholinylcarbonyl)benzoic acid, have been investigated for their corrosion inhibition properties. Rbaa et al. (2020) synthesized benzimidazole derivatives, including morpholinium compounds, demonstrating their effectiveness in preventing steel corrosion (Rbaa et al., 2020).

properties

IUPAC Name

4-(morpholine-4-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTPXPCTGHARJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405790
Record name 4-(4-Morpholinylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholinylcarbonyl)benzoic acid

CAS RN

160816-43-3
Record name 4-(4-Morpholinylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholine-4-carbonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MR Angelastro, LE Baugh, P Bey… - Journal of medicinal …, 1994 - ACS Publications
Valylprolylvalyl pentafluoroethyl ketones with different N-protectinggroups were evaluated in vitro and in vivo as inhibitors of human neutrophil elastase (HNE). Several of these …
Number of citations: 70 pubs.acs.org
JP Burkhart, JR Koehl, S Mehdi… - Journal of medicinal …, 1995 - ACS Publications
Several analogs ofiV-[4-(4-morpholinylcarbonyl) benzoyl]-L-valyl-, ZV-[3, 3, 4, 4, 4-pentafluoro-l-(lmethylethyl)-2-oxobutyl]-L-prolinamide (1), in which the chiral center of the Pi residue …
Number of citations: 27 pubs.acs.org
IY Kong, JS Rimes, A Light, I Todorovski, S Jones… - Cell Reports, 2020 - cell.com
JQ1 is a BET-bromodomain inhibitor that has immunomodulatory effects. However, the precise molecular mechanism that JQ1 targets to elicit changes in antibody production is not …
Number of citations: 4 www.cell.com

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